Product packaging for 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol(Cat. No.:CAS No. 1909287-68-8)

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Cat. No.: B2810242
CAS No.: 1909287-68-8
M. Wt: 188.267
InChI Key: KBOOKVICYGQETI-DTORHVGOSA-N
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Description

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol (CAS 1566480-19-0) is a high-purity chemical compound with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol . It belongs to the class of ether-alcohols and features both a cyclobutanol ring and a tert-butoxyethoxy side chain, making it a valuable multifunctional building block in organic synthesis and medicinal chemistry research . Compounds with this scaffold are of significant interest in the development of novel pharmacologically active agents. For instance, recent patent literature indicates that structurally related cyclobutan-1-ol derivatives are investigated as key intermediates in the synthesis of potent RSK (Ribosomal S6 Kinase) inhibitors, which are a target for potential antineoplastic agents . As a versatile synthon, this compound can be utilized in various chemical transformations, leveraging the reactivity of both its hydroxyl group and ether functionalities. It is supplied For Research Use Only and is intended solely for laboratory research purposes. Researchers are advised to handle the material according to laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O3 B2810242 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol CAS No. 1909287-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-10(2,3)13-5-4-12-9-6-8(11)7-9/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOOKVICYGQETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Tert Butoxy Ethoxy Cyclobutan 1 Ol and Its Analogs

Retrosynthetic Analysis of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

Retrosynthetic analysis provides a powerful framework for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. nih.gov This process involves identifying key bonds and functional groups that can be disconnected based on known and reliable chemical reactions.

Disconnection Strategies for the Cyclobutane (B1203170) Core

The construction of the 1,3-disubstituted cyclobutane core is the central challenge. The most powerful and widely employed method for forming cyclobutane rings is the [2+2] cycloaddition reaction. kib.ac.cnnih.gov This strategy involves the union of two two-carbon components, typically an alkene and a ketene (B1206846) or an allene, to form the four-membered ring.

A logical disconnection of the target molecule's cyclobutane ring is across the C1-C2 and C3-C4 bonds. This leads to two precursor fragments: a vinyl ether bearing the 2-(tert-butoxy)ethoxy side chain and a ketene equivalent, such as an allenoate. nih.gov This approach is particularly effective for accessing 1,3-substituted cyclobutanes. researchgate.net An alternative, though often less direct, strategy involves the functionalization of a pre-existing cyclobutane scaffold, such as cyclobutanone (B123998).

Retrosynthetic Pathways for the Ether and Alcohol Moieties

The functional groups on the cyclobutane ring, the alcohol and the ether, offer key points for retrosynthetic disconnection through Functional Group Interconversion (FGI).

Pathway A: FGI of the Alcohol: The secondary alcohol at the C-1 position can be retrosynthetically converted to a ketone. This disconnection is strategically sound as the reduction of a ketone is a common and often stereocontrollable reaction in the forward sense. This leads to the key intermediate, 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one . This ketone then serves as the immediate precursor to the final product.

Pathway B: Disconnection of the Ether Linkage: The ether bond between the cyclobutane C-3 oxygen and the side chain can be disconnected. This strategy, based on the Williamson ether synthesis, simplifies the molecule into two readily accessible fragments: a cyclobutane-1,3-diol (B2657575) precursor and an electrophilic side chain such as 2-(tert-butoxy)ethyl bromide or a related tosylate. This pathway allows for the late-stage introduction of the side chain onto a pre-formed cyclobutane diol.

Evaluation of Stereochemical Control Points

The target molecule possesses two stereocenters at C-1 and C-3, giving rise to cis and trans diastereomers. The control of this relative stereochemistry is a critical aspect of any synthetic plan.

Following Pathway A, the key stereochemistry-determining step is the reduction of the 3-substituted cyclobutanone intermediate. The steric bulk of the 2-(tert-butoxy)ethoxy group at the C-3 position is expected to significantly influence the trajectory of the incoming hydride reagent. Attack from the face opposite (anti) to the bulky ether substituent would be sterically favored, leading predominantly to the cis-alcohol. vub.ac.be Studies on analogous 3-substituted cyclobutanones have shown that hydride reductions are highly selective for the formation of the cis alcohol, often with diastereomeric ratios exceeding 90:10. vub.ac.be This inherent substrate control offers a reliable method for establishing the desired relative stereochemistry.

In strategies involving a [2+2] cycloaddition, the stereochemistry is established during the ring-forming step itself. The reaction conditions and the nature of the substituents on the alkene and ketene precursors dictate the stereochemical outcome of the cycloadduct.

Development of De Novo Synthetic Routes to this compound

Based on the retrosynthetic analysis, both convergent and linear synthetic strategies can be devised to construct the target molecule. These routes prioritize efficiency, step economy, and stereochemical control.

Convergent Synthesis Approaches

Convergent syntheses involve the independent preparation of key molecular fragments, which are then combined in the final stages. This approach is often efficient as it allows for the parallel construction of complex intermediates.

A plausible convergent route begins with the synthesis of a suitable cyclobutane core, such as 3-hydroxycyclobutanone (B178150), and the separate preparation of the ether side chain. The side chain, 2-(tert-butoxy)ethanol, can be activated for nucleophilic substitution by converting it to a tosylate or bromide. A Williamson ether synthesis between the sodium salt of 3-hydroxycyclobutanone and the activated side chain would furnish the key intermediate, 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one. The final step involves the stereoselective reduction of the ketone, which, as previously discussed, is expected to favor the desired cis-alcohol.

Table 1: Representative Conditions for Williamson Ether Synthesis of Analogous Alkoxy Ketones

Alcohol Precursor Electrophile Base Solvent Temperature (°C) Yield (%)
3-Hydroxycyclobutanone Benzyl (B1604629) Bromide NaH THF 25 85
1,3-Cyclohexanediol Ethyl Iodide K₂CO₃ Acetone 56 78

This interactive table presents data from analogous reactions to illustrate typical conditions and outcomes.

Linear Synthesis Strategies with High Step Economy

Linear syntheses build a molecule in a sequential fashion from a single starting material. A highly efficient linear strategy for this compound can be designed around a key [2+2] cycloaddition reaction.

This route commences with the [2+2] cycloaddition of dichloroketene (B1203229) (generated in situ from trichloroacetyl chloride and activated zinc) with vinyl 2-(tert-butoxy)ethyl ether. This reaction would directly construct the cyclobutane ring and install the required ether side chain at the C-3 position, yielding a dichlorinated cyclobutanone intermediate. Subsequent reductive dehalogenation using a reagent like zinc dust in acetic acid would remove the chlorine atoms to provide 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one. The final, stereoselective reduction of this ketone using a hydride source such as sodium borohydride (B1222165) would yield the target molecule, this compound, predominantly as the cis isomer. vub.ac.be

Table 2: Diastereoselectivity in the Reduction of Analogous 3-Substituted Cyclobutanones

Substrate (R-group at C3) Reducing Agent Solvent Temperature (°C) cis:trans Ratio Reference
3-Benzyloxycyclobutanone NaBH₄ Methanol -78 >99:1 vub.ac.be
3-Phenylcyclobutanone NaBH₄ Methanol -78 95:5 vub.ac.be
3-Benzyloxycyclobutanone LiAlH₄ THF -78 >99:1 vub.ac.be

This interactive table summarizes experimental results for the reduction of similar 3-substituted cyclobutanones, highlighting the strong preference for cis-diastereomers. vub.ac.be

This linear approach is particularly attractive due to its high step economy, as it rapidly assembles the core structure and key functionalities of the target molecule from simple precursors.

Chemo-, Regio-, and Stereoselective Transformations in Target Synthesis

Achieving the specific structure of this compound, where hydroxyl and ether substituents are placed at the 1- and 3-positions of the cyclobutane ring, requires synthetic methods that exhibit high levels of control.

Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity ensures that only the desired group reacts. bham.ac.uk For precursors to the target molecule, a reaction might need to differentiate between two distinct hydroxyl groups or a hydroxyl group and a carbonyl group. For instance, the selective etherification of one alcohol in a cyclobutane-1,3-diol precursor would be a key chemoselective step.

Regioselectivity: The synthesis must control the placement of functional groups. The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. chemistryviews.orgresearchgate.net The reaction of a silyl (B83357) enol ether with an α,β-unsaturated ester, for example, can be catalyzed by Lewis acids to form substituted cyclobutanes with a high degree of regioselectivity, dictating the positions of the resulting functional groups. researchgate.net

Stereoselectivity: This governs the three-dimensional arrangement of atoms. For the target compound, the relationship between the hydroxyl and the ether group can be either cis or trans. Diastereoselective methods are crucial for controlling this outcome. For instance, catalytic [2+2] cycloaddition reactions can be designed to favor one diastereomer over another. researchgate.net Similarly, the reduction of a precursor like 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one can be influenced by directing groups or specific reagents to yield predominantly the cis or trans alcohol.

The interplay of these selective transformations is fundamental to efficiently constructing the target molecule, minimizing the formation of unwanted isomers and simplifying purification. mdpi.com

Enantioselective Synthesis of Chiral this compound

Since this compound possesses stereocenters, its synthesis in an enantiomerically pure form is a significant objective, particularly for applications in medicinal chemistry. Several strategies are employed to achieve this.

Asymmetric catalysis is a powerful method for generating chiral molecules without the need for stoichiometric chiral reagents. beilstein-journals.org For the synthesis of chiral cyclobutanes, visible-light-induced asymmetric [2+2] cycloaddition has emerged as a potent strategy. chemistryviews.org This can be achieved through the use of a chiral catalyst, such as an iridium complex with a chiral phosphoramidite (B1245037) ligand, which can facilitate the reaction between two alkene precursors to form a cyclobutane ring with high enantioselectivity. chemistryviews.org Another approach involves the Rhodium-catalyzed bicyclobutanation of diazo compounds, followed by a copper-catalyzed homoconjugate addition, which together can build densely functionalized cyclobutanes with excellent control of stereochemistry. nih.gov

Table 1: Examples of Catalytic Asymmetric Methods for Cyclobutane Synthesis

Catalytic System Reaction Type Key Features Potential Application
Iridium / Chiral Phosphoramidite Ligand [2+2] Photocycloaddition High enantioselectivity for forming the cyclobutane core. chemistryviews.org Direct asymmetric synthesis of the cyclobutane skeleton.
Rhodium / Chiral Ligand Bicyclobutanation Creates highly strained, reactive intermediates for further functionalization. nih.gov Stepwise construction of the substituted cyclobutane ring.

The use of a chiral auxiliary is a classic strategy where a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, an achiral cyclobutenone precursor could be reacted with a chiral alcohol, like (–)-8-phenylmenthol, to form a chiral enol ether. A subsequent reaction, such as a reduction or addition, would proceed diastereoselectively due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched cyclobutanol (B46151). wikipedia.org

The chiral pool approach utilizes readily available, inexpensive enantiopure starting materials, such as amino acids, terpenes, or sugars. tcichemicals.com A synthesis could be envisioned starting from a chiral precursor derived from one of these sources, where the existing stereocenter is used to control the formation of new stereocenters during the construction of the cyclobutane ring.

When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific orientation relative to the existing one. This is known as diastereoselective control. In the context of forming the target compound, if a precursor already possesses a chiral center, a cyclization reaction to form the four-membered ring can be influenced to produce one diastereomer preferentially. nih.gov For example, an intramolecular cyclization of a linear substrate containing a chiral center can lead to a cyclobutane ring where the substituents adopt a thermodynamically or kinetically favored arrangement, often with high diastereomeric ratios. nih.govnih.gov Computational studies using density functional theory (DFT) are often employed to predict and explain the observed diastereoselectivity, which is typically governed by minimizing steric interactions in the transition state. nih.gov

Protecting Group Strategies for Multifunctional this compound

The target molecule contains two key functional groups: a secondary alcohol and a tert-butyl ether. The tert-butoxy (B1229062) group itself is a protecting group for one of the hydroxyls of an ethylene (B1197577) glycol moiety. In a multi-step synthesis, it is often necessary to selectively mask the reactivity of one functional group while another is being manipulated. highfine.com

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others. bham.ac.uk This allows for the selective unmasking and reaction of different functional groups at various stages of a synthesis.

In the case of this compound, the existing tert-butyl ether is stable to a wide range of conditions but is cleaved by strong acid (e.g., trifluoroacetic acid). To achieve an orthogonal protection scheme, the secondary alcohol on the cyclobutanol ring could be protected with a group that is removed under different conditions. For example, a silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, would be an excellent choice. masterorganicchemistry.comtcichemicals.com The TBS group is stable to many reaction conditions but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), which would leave the tert-butyl ether intact. masterorganicchemistry.com Alternatively, a benzyl (Bn) ether could be used, which is stable to both acidic and basic conditions but is readily removed by catalytic hydrogenolysis (H₂/Pd-C), conditions that would not affect the other groups. highfine.comuwindsor.ca

This strategy provides the synthetic flexibility needed to modify other parts of the molecule or to selectively couple the deprotected alcohol with another fragment.

Table 2: Orthogonal Protecting Groups for the Cyclobutanol Hydroxyl Group

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Orthogonal To
tert-Butyl ether t-Bu Isobutylene, H⁺ Strong Acid (e.g., TFA, HCl) Silyl ethers, Benzyl ethers
tert-Butyldimethylsilyl ether TBS TBS-Cl, Imidazole Fluoride ion (e.g., TBAF) tert-Butyl ethers, Benzyl ethers
Benzyl ether Bn Bn-Br, NaH H₂, Pd/C (Hydrogenolysis) tert-Butyl ethers, Silyl ethers

Stability Considerations for the Tert-butoxyethoxy Ether Linkage under Reaction Conditions

The synthetic utility of this compound and its analogs is intrinsically linked to the stability of the tert-butoxyethoxy protecting group under a variety of reaction conditions. This ether linkage, specifically the tert-butyl ether moiety, is strategically employed to mask a hydroxyl group during multi-step syntheses, allowing for selective transformations at other parts of the molecule. The robustness of this group under certain conditions and its selective removal under others are paramount for the successful construction of complex molecular architectures.

The stability of the tert-butoxyethoxy group is predominantly governed by the lability of the tert-butyl ether bond. The ethoxy spacer generally does not significantly alter the fundamental reactivity of the tert-butyl ether, which is characterized by its high stability in basic and nucleophilic environments and its susceptibility to cleavage under acidic conditions. organic-chemistry.org

Stability under Basic and Nucleophilic Conditions

The tert-butoxyethoxy ether linkage exhibits exceptional stability in the presence of a wide array of basic reagents. This stability is a key advantage in synthetic sequences that require the use of strong bases for deprotonation, alkylation, or elimination reactions. Similarly, the linkage is robust towards many common nucleophiles. This allows for transformations such as ester saponification, displacement reactions, and additions to carbonyl groups to be carried out without compromising the integrity of the protecting group.

Interactive Data Table: Stability in Basic and Nucleophilic Environments

Reagent/ConditionStabilityObservations
LDA (Lithium diisopropylamide)StableCommonly used strong, non-nucleophilic base.
NEt₃ (Triethylamine)StableStandard organic base for various transformations.
PyridineStableOften used as a base and a nucleophilic catalyst.
t-BuOK (Potassium tert-butoxide)StableStrong, non-nucleophilic base.
RLi (Organolithium reagents)Generally StableCan act as bases or nucleophiles.
RMgX (Grignard reagents)Generally StableStrong nucleophiles and bases.
EnolatesStableNucleophiles used in C-C bond formation.
Amines (e.g., NH₃, RNH₂)StableNucleophilic and basic conditions.
Metal Hydrides (e.g., NaBH₄, LiAlH₄)StableStandard reducing agents.

Lability under Acidic Conditions

In stark contrast to its stability in basic media, the tert-butoxyethoxy ether linkage is readily cleaved under acidic conditions. researchgate.net The mechanism of cleavage typically proceeds via protonation of the ether oxygen, followed by unimolecular cleavage to form a stable tert-butyl cation and the deprotected alcohol. This susceptibility to acid-catalyzed hydrolysis is the primary method for the removal of this protecting group.

The rate of cleavage is highly dependent on the strength of the acid, the solvent, and the temperature. Strong protic acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) can effect rapid deprotection, even at low temperatures. Lewis acids can also promote the cleavage of tert-butyl ethers.

Interactive Data Table: Conditions for Cleavage of the Tert-butoxy Ether Linkage

Reagent/ConditionOutcomeObservations
Aqueous H₃PO₄CleavageAn effective and mild reagent for deprotection. organic-chemistry.org
CeCl₃·7H₂O/NaICleavageA mild and chemoselective deprotection system. organic-chemistry.org
Trifluoroacetic Acid (TFA)CleavageCommonly used for efficient deprotection. thermofisher.com
ZnBr₂ in CH₂Cl₂CleavageA mild Lewis acid reagent for deprotection.
"Magic blue" (Tris(4-bromophenyl)aminium radical cation) / TriethylsilaneCleavageMediates a mild oxidative deprotection. organic-chemistry.org
Er(OTf)₃CleavageCan be used for both protection and deprotection. organic-chemistry.org
Strong Aqueous Acids (e.g., HCl, H₂SO₄)CleavageRapid cleavage, though less selective.
Anhydrous Strong Acids in Organic SolventsCleavageEffective for substrates sensitive to water.

Chemoselectivity and Orthogonal Deprotection Strategies

A significant advantage of the tert-butoxyethoxy protecting group is its distinct stability profile compared to other common alcohol protecting groups, such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. For instance, while tert-butyl ethers are acid-labile, they are stable to fluoride-based deprotection methods used for silyl ethers and to the hydrogenolysis conditions used to cleave benzyl ethers. This orthogonality is crucial in complex total synthesis, enabling the selective deprotection of different hydroxyl groups at various stages of a synthetic route.

In the context of synthesizing analogs of this compound, careful consideration of the stability of the tert-butoxyethoxy linkage is essential. The choice of reagents for any synthetic transformation must be compatible with the presence of this protecting group, unless its removal is the intended outcome. The predictable nature of its stability—robust in base and labile in acid—makes the tert-butoxyethoxy group a valuable tool for the synthetic organic chemist.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 2 Tert Butoxy Ethoxy Cyclobutan 1 Ol

Cyclobutane (B1203170) Ring Reactivity of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol

The significant reactivity of the cyclobutane ring is a direct consequence of its substantial ring strain, which is a combination of angle strain and torsional strain. wikipedia.orgmasterorganicchemistry.com The C-C-C bond angles in a cyclobutane ring are compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons, leading to this instability. libretexts.orglibretexts.org This stored energy can be released through reactions that cleave the ring, making such processes thermodynamically favorable.

The cyclobutane moiety in this compound is susceptible to both thermal and photochemical ring-opening reactions. These reactions typically proceed through different mechanistic pathways.

Thermally Induced Ring Opening:

Under thermal conditions, the cyclobutane ring can undergo conrotatory ring opening to yield a 1,4-diradical intermediate. researchgate.net This process is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome of pericyclic reactions. The activation energy for the thermal cleavage of the cyclobutane ring is significant, but the relief of ring strain provides a strong driving force. The subsequent reactions of the diradical intermediate can lead to a variety of products, including fragmentation into two alkene molecules or intramolecular rearrangement. For this compound, a potential thermal decomposition pathway could involve the formation of ethene and a substituted butene derivative, although this would require high temperatures.

Photochemically Induced Ring Opening:

Photochemical activation, typically involving UV irradiation, can also induce the cleavage of the cyclobutane ring. aklectures.com In contrast to thermal reactions, photochemical [2+2] cycloreversions are symmetry-allowed to proceed in a concerted fashion. nih.gov This pathway generally requires less energetic input compared to the thermal route. The specific outcome of the photochemical reaction can be influenced by the presence of photosensitizers and the nature of the substituents on the cyclobutane ring.

Activation Method Proposed Intermediate Governing Principle Potential Products
Thermal1,4-diradicalWoodward-Hoffmann rules (forbidden concerted pathway)Fragmentation products (e.g., alkenes)
PhotochemicalExcited stateWoodward-Hoffmann rules (allowed concerted pathway)Fragmentation products (e.g., alkenes)

The strained nature of the cyclobutane ring in this compound also makes it a suitable substrate for ring expansion and contraction reactions, which are valuable synthetic transformations.

Ring Expansion:

Ring expansion of cyclobutanol (B46151) derivatives can be achieved through various methods, often involving the formation of a carbocation adjacent to the ring. For instance, treatment with acid could lead to a Wagner-Meerwein type rearrangement, expanding the four-membered ring to a more stable five-membered cyclopentanone derivative. nih.gov Another approach involves the rearrangement of 1-alkynyl cyclobutanols, catalyzed by gold(I) complexes, to yield alkylidene cycloalkanones. organic-chemistry.org

Ring Contraction:

While less common than ring expansion, ring contraction of cyclobutane systems can occur under specific conditions. For example, certain rearrangements involving carbene or nitrene intermediates could potentially lead to the formation of cyclopropyl derivatives.

Transformation Typical Reagents/Conditions Resulting Structure
Ring ExpansionAcid catalysis, Gold(I) catalysts for specific substratesCyclopentanone or other five-membered rings
Ring ContractionCarbene/nitrene chemistryCyclopropane (B1198618) derivatives

The driving force for many reactions involving the cyclobutane ring is the release of its inherent strain energy, which is approximately 26.3 kcal/mol. masterorganicchemistry.com The mechanisms of these strain-release reactions are a subject of significant interest.

Cleavage of the C-C bonds within the cyclobutane ring can be initiated by transition metals, photocatalysts, or radical initiators. nih.gov For instance, palladium-catalyzed reactions of cyclobutanols can lead to ring-opened products. The mechanism often involves the formation of a metal-alkoxide intermediate followed by β-carbon elimination, which is facilitated by the release of ring strain.

The presence of the hydroxyl group in this compound can play a crucial role in directing these reactions. For example, it can coordinate to a metal catalyst, influencing the regioselectivity of the ring-opening process.

Transformations Involving the Hydroxyl Group of this compound

The secondary hydroxyl group in this compound is a key site for chemical transformations, allowing for its conversion into a range of other functional groups.

Oxidation:

The secondary alcohol can be readily oxidized to the corresponding ketone, 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents (e.g., pyridinium chlorochromate, PCC) to milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Reduction:

While the hydroxyl group is already in a reduced state, the corresponding ketone, 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one, can be reduced back to the alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the choice of reagent and the steric environment around the carbonyl group.

Reaction Typical Reagents Product
OxidationPCC, Swern oxidation, Dess-Martin periodinane3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one
Reduction (of the corresponding ketone)NaBH₄, LiAlH₄This compound

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

Conversion to a Leaving Group:

Treatment of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. Alternatively, reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would produce the corresponding chloride or bromide.

Nucleophilic Substitution:

Once converted to a suitable leaving group, the cyclobutane ring is susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. However, the Sₙ1 pathway is often favored in cyclobutyl systems due to the relief of strain upon formation of a carbocation intermediate, which can undergo rearrangement. The Sₙ2 pathway is also possible, but the steric hindrance of the cyclobutane ring can influence the reaction rate.

Step Reagents Intermediate/Product Mechanism
Activation of -OHTsCl, pyridineTosylate-
SubstitutionNucleophile (e.g., CN⁻, N₃⁻, R₂NH)Substituted cyclobutaneSₙ1 or Sₙ2

Esterification, Etherification, and Amination Reactions

The secondary hydroxyl group on the cyclobutane ring is the primary site for esterification, etherification, and amination reactions.

Esterification: The conversion of the alcohol to an ester can be readily achieved through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer-Speier esterification. The mechanism involves the initial protonation of the carboxylic acid, followed by a nucleophilic attack from the hydroxyl group of the cyclobutanol. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org Subsequent dehydration yields the corresponding ester. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base.

Etherification: The hydroxyl group can be converted into an ether through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comwikipedia.org Given the secondary nature of the alcohol, careful selection of the alkyl halide is necessary to minimize competing elimination reactions. chemistrytalk.org

Amination: Direct conversion of the alcohol to an amine is challenging. A common and effective strategy is reductive amination. masterorganicchemistry.comnih.gov This two-step process begins with the oxidation of the secondary alcohol to its corresponding ketone, 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one. The resulting ketone can then react with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the target amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the ketone before imine formation. masterorganicchemistry.com

Table 1: Summary of Functionalization Reactions of the Cyclobutanol Moiety

Reaction Type Reagents Product Mechanism
Esterification R-COOH, H⁺ catalyst 3-[2-(Tert-butoxy)ethoxy]cyclobutyl ester Fischer-Speier
R-COCl, Pyridine 3-[2-(Tert-butoxy)ethoxy]cyclobutyl ester Nucleophilic Acyl Substitution

| Etherification | 1. NaH 2. R-X (primary) | 1-Alkoxy-3-[2-(tert-butoxy)ethoxy]cyclobutane | Williamson (SN2) | | Amination | 1. Oxidizing agent (e.g., PCC) 2. R₂NH, NaBH₃CN | N,N-Dialkyl-3-[2-(tert-butoxy)ethoxy]cyclobutan-1-amine | Reductive Amination |

Reactivity Profiles of the Tert-butoxyethoxy Side Chain

The tert-butoxyethoxy side chain features two ether linkages with distinct reactivity profiles, primarily governed by the nature of the alkyl groups attached to the oxygen atoms.

Selective Cleavage of Ether Linkages

The ether linkage involving the tertiary butyl group is susceptible to cleavage under acidic conditions, while the other ether bond is significantly more robust. masterorganicchemistry.com This difference in reactivity allows for the selective deprotection of the tert-butyl group.

The cleavage of tert-butyl ethers proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or mineral acids (HBr, HI). masterorganicchemistry.comlibretexts.orgjove.com The reaction typically follows a unimolecular substitution (SN1) or elimination (E1) pathway. libretexts.orgwikipedia.orglibretexts.org The mechanism is initiated by the protonation of the ether oxygen, forming a good leaving group (tert-butanol). masterorganicchemistry.com This is followed by the departure of the leaving group to generate a relatively stable tertiary carbocation (the tert-butyl cation). libretexts.orgfiveable.me This cation can then be trapped by a nucleophile (SN1) or lose a proton to form isobutylene (E1). libretexts.org

In contrast, the ethyl ether linkage within the side chain is a primary ether. Its cleavage requires much harsher conditions, typically involving strong nucleophilic acids like HBr or HI at elevated temperatures, and proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org This significant difference in reaction conditions enables the selective removal of the tert-butyl group, leaving the rest of the molecule intact.

Chemical Stability and Degradation Pathways

Under non-acidic conditions, the ether linkages are generally stable. However, they can be degraded through oxidative pathways, either chemically or biologically.

Chemical Degradation: Advanced oxidation processes, such as the use of Fenton's reagent (a mixture of Fe²⁺ and H₂O₂), can degrade ethers. nih.govwikipedia.org This process generates highly reactive hydroxyl radicals (•OH) that can attack the ether linkage. wikipedia.orgnih.gov For the tert-butoxyethoxy side chain, oxidation can lead to a cascade of reactions. Studies on similar compounds like methyl tert-butyl ether (MTBE) show that degradation can produce intermediates such as tert-butyl formate (TBF), tert-butyl alcohol (TBA), acetone, and methyl acetate. nih.govascelibrary.org By analogy, the degradation of this compound could proceed via initial radical attack, leading to ether cleavage and the formation of various oxygenated intermediates.

Biodegradation: The biodegradation of glycol ethers and tert-butyl ethers has been studied, suggesting potential environmental degradation pathways. researchgate.net The aerobic degradation of tert-butyl ethers often begins with the enzymatic hydroxylation of the molecule, leading to an unstable hemiacetal that decomposes to tert-butyl alcohol (TBA) and an aldehyde. researchgate.net Subsequent degradation of TBA can proceed through further oxidation. researchgate.netnih.govnih.gov The ethylene (B1197577) glycol portion of the side chain may also be susceptible to biodegradation, which typically involves oxidation of the terminal alcohol and subsequent cleavage of the ether bond. nih.gov

Detailed Mechanistic Investigations of Key Transformations

Kinetic Analysis and Rate Laws for Significant Reactions

Acid-Catalyzed Ether Cleavage: The acid-catalyzed hydrolysis of the tert-butyl ether group is expected to follow a rate law that is first-order in both the substrate and the acid catalyst. nih.govresearchgate.net Kinetic studies on the hydrolysis of MTBE have shown the reaction to be first-order with respect to the concentration of MTBE and the hydronium ion. nih.govresearchgate.net

Rate = k [Protonated Ether]

or

Rate = k' [Ether] [H⁺]

The rate of this SN1 reaction is primarily dependent on the stability of the carbocation intermediate. The formation of the stable tert-butyl cation makes this a relatively fast process under acidic conditions. libretexts.org

Table 2: Kinetic Data for Hydrolysis of Related Ether and Ester Compounds

Compound Condition Rate Constant Half-life Reference
Methyl tert-butyl ether (MTBE) 26°C, Acid-catalyzed k₂ ≈ 0.9 x 10⁻² M⁻¹ h⁻¹ Dependent on pH nih.gov
tert-Butyl formate (TBF) 22°C, pH 7 kN = 1.0 x 10⁻⁶ s⁻¹ ~8 days oup.comusgs.gov
tert-Butyl formate (TBF) 22°C, Acid-catalyzed kA = 2.7 x 10⁻³ M⁻¹ s⁻¹ Dependent on pH oup.comusgs.gov
tert-Butyl formate (TBF) 22°C, Base-catalyzed kB = 1.7 M⁻¹ s⁻¹ Dependent on pH oup.comusgs.gov

Rate = k [Alcohol] [Carboxylic Acid] [H⁺]

Identification and Characterization of Reaction Intermediates

Tert-Butyl Carbocation: The key intermediate in the SN1 cleavage of the tert-butoxy (B1229062) group is the tert-butyl carbocation ((CH₃)₃C⁺). wikipedia.org This is a planar, sp²-hybridized carbocation with a vacant p-orbital. libretexts.org Its stability arises from the inductive effect of the three methyl groups and hyperconjugation. The tert-butyl carbocation has been directly observed and characterized in superacid media using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org Infrared (IR) spectroscopy has also been used to study its structure and stabilization through hyperconjugation and hydrogen bonding in condensed phases. acs.orgnih.govresearchgate.net

Tetrahedral Intermediates in Esterification: During Fischer esterification, the nucleophilic attack of the cyclobutanol on the protonated carbonyl carbon of the carboxylic acid generates a transient tetrahedral intermediate. wikipedia.orgtaylorandfrancis.com These intermediates are characterized by an sp³-hybridized carbon atom bonded to four substituents, including two hydroxyl groups, an alkyl group, and the cyclobutoxy group. While generally short-lived, their existence is a cornerstone of the mechanism for nucleophilic acyl substitution reactions and is supported by extensive mechanistic and computational studies. wikipedia.orglibretexts.org

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a powerful technique utilized to elucidate the mechanisms of chemical reactions by replacing one or more atoms of a reactant with their isotopes. This substitution allows chemists to trace the fate of the labeled atoms throughout the reaction, providing invaluable insights into bond-breaking and bond-forming steps, as well as the nature of reaction intermediates. In the context of this compound and its derivatives, isotopic labeling, particularly with deuterium (²H or D), has been instrumental in distinguishing between different potential reaction pathways.

One of the key reactive sites in cyclobutanol derivatives is the hydroxyl group and the strained cyclobutane ring. Reactions such as ring-opening, rearrangement, and substitution can often proceed through multiple plausible mechanisms. Deuterium labeling of the hydroxyl proton or specific carbon atoms within the cyclobutane ring can help to clarify these mechanistic details.

For instance, in studies of iridium-catalyzed C-C bond activation and cleavage of cyclobutanols, deuterium labeling has been crucial in differentiating between mechanistic pathways. nih.gov In a related system, the reaction of a deuterated cyclobutanol (D-11a) under iridium catalysis led to the formation of a ring-opened ketone (D-12a) with the deuterium label specifically located at the newly formed methyl group. nih.gov This observation was critical in supporting a mechanism involving the initial oxidative addition of the Ir(I) catalyst into the O-D bond, followed by β-carbon elimination. This contrasts with related rhodium-catalyzed reactions which are believed to proceed through a different mechanism. nih.gov

A kinetic isotope effect (KIE) was also observed, where the deuterated cyclobutanol reacted slower than its non-deuterated counterpart. nih.gov This finding indicates that the cleavage of the O-H (or O-D) bond is involved in the rate-determining step of the reaction.

The following table summarizes hypothetical results from an isotopic labeling study on a generic cyclobutanol to illustrate how such data can be used to infer reaction mechanisms.

Experiment Reactant Label Position Major Product Label Position in Product Inferred Mechanistic Step
1CyclobutanolO-DRing-opened ketoneα-carbonyl methyl groupOxidative addition of catalyst to O-D bond followed by β-carbon elimination
2CyclobutanolC2-DRing-opened ketoneNo deuterium incorporation in productRules out mechanisms involving C2-H bond cleavage in the rate-determining step
3CyclobutanolC1-DRing-opened ketoneDeuterium at the carbonyl carbonSuggests a direct rearrangement or migration involving the C1 position

These studies underscore the importance of isotopic labeling in providing detailed mechanistic insights that are not readily accessible through other experimental techniques. By precisely tracking the movement of atoms, researchers can build a more accurate picture of the transition states and intermediates that govern the chemical reactivity of complex molecules like this compound.

Influence of Solvent and Catalyst on Reaction Selectivity

The selectivity of chemical reactions involving this compound, including stereoselectivity and regioselectivity, is profoundly influenced by the choice of solvent and catalyst. These factors can stabilize or destabilize transition states, alter the reactivity of reagents, and favor one reaction pathway over another.

Influence of Solvent:

The solvent environment can significantly impact the stereochemical outcome of reactions. For instance, in the reduction of 3-substituted cyclobutanones, a reaction analogous to nucleophilic attack on the carbonyl group that could be formed from the oxidation of this compound, the polarity of the solvent has been shown to affect the diastereoselectivity. Generally, less polar solvents can lead to higher stereoselectivity. semanticscholar.org This is often attributed to the degree of solvation of the reacting species and the transition state. In non-polar solvents, the substrate and reagent may form a more organized, pre-reaction complex, leading to a more controlled and selective reaction.

The table below illustrates the hypothetical effect of solvent polarity on the diastereomeric excess (d.e.) of the reduction of a 3-substituted cyclobutanone (B123998), which serves as a model for reactions involving the hydroxyl group of our target compound.

Solvent Dielectric Constant (ε) Diastereomeric Excess (d.e.) of cis-alcohol (%)
Toluene2.495
Tetrahydrofuran (THF)7.685
Dichloromethane (DCM)9.180
Methanol (MeOH)33.060

Influence of Catalyst:

The choice of catalyst is paramount in controlling both the regioselectivity and stereoselectivity of reactions involving strained ring systems like cyclobutanes. Different catalysts can promote distinct reaction pathways, leading to the formation of different constitutional isomers or stereoisomers.

For example, in reactions involving the functionalization of cyclobutane derivatives, the catalyst can dictate the site of reaction. Organocatalysts, such as different amines or phosphines, have been shown to direct the cycloaddition reactions of various substrates to yield different regioisomers. mdpi.com In one study, the use of PPh₃ as a catalyst in a reaction led to an α-addition product, while switching to PBu₃ resulted in a γ-addition product. A completely different [2+2] cycloaddition product was obtained when DABCO was used as the catalyst. mdpi.com

Similarly, transition metal catalysts play a crucial role in directing the outcome of reactions. In the context of cyclobutanol chemistry, different metal catalysts can lead to different ring-opening products or functionalizations. For instance, iridium and rhodium catalysts have been shown to exhibit different mechanistic pathways in the cleavage of cyclobutanols, leading to different selectivities. nih.gov

The following table provides a hypothetical example of how catalyst choice could influence the regioselectivity of a ring-opening reaction of a substituted cyclobutanol.

Catalyst Ligand Major Product Regioisomer Rationale
[Rh(COD)Cl]₂(S)-BINAPRing-opening at C1-C2 bondElectronic preference of the Rh(I) catalyst
[Ir(COD)Cl]₂(S)-DTBM-SegPhosRing-opening at C1-C4 bondSteric and electronic effects of the Ir(I) complex
Pd(OAc)₂PPh₃Oxidative addition followed by β-hydride eliminationDifferent mechanistic pathway involving a Pd(II) intermediate

Advanced Spectroscopic Characterization and Conformational Analysis of 3 2 Tert Butoxy Ethoxy Cyclobutan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol molecule.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the cyclobutane (B1203170) ring and along the ethoxy side chain. For instance, the proton on the carbon bearing the hydroxyl group (H-1) would show correlations to the adjacent methylene (B1212753) protons on the cyclobutane ring (H-2 and H-4).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is essential for assigning the carbon signals based on their attached protons. For example, the proton signal of the carbinol proton (H-1) would correlate with the carbon signal of C-1, confirming its chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). columbia.edu This technique is vital for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the protons of the tert-butoxy (B1229062) group and the adjacent ether carbon, as well as correlations between the protons on the cyclobutane ring and the carbons of the side chain, confirming the ether linkage.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close in space, which is critical for determining stereochemistry. In the case of this compound, NOESY could help establish the relative stereochemistry of the hydroxyl and the ether substituents on the cyclobutane ring (cis or trans). For example, a cross-peak between the proton at C-1 and the proton at C-3 would suggest they are on the same face of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key COSY Correlations (H-H) Key HMBC Correlations (H→C)
1 ~4.0 (m) ~70 H-2, H-4 C-2, C-3, C-4
2 ~2.2 (m), ~1.8 (m) ~35 H-1, H-3, H-4 C-1, C-3, C-4
3 ~3.8 (m) ~75 H-2, H-4 C-1, C-2, C-4, C-1'
4 ~2.2 (m), ~1.8 (m) ~35 H-1, H-2, H-3 C-1, C-2, C-3
1' ~3.6 (t) ~68 H-2' C-3, C-2'
2' ~3.5 (t) ~62 H-1' C-1', C(CH₃)₃
C(CH₃)₃ - ~74 - C-2', C(CH₃)₃

Dynamic NMR for Conformational Exchange Studies (if applicable)

The cyclobutane ring is not planar and can undergo a "puckering" motion, leading to conformational exchange. researchgate.net Dynamic NMR studies, which involve recording spectra at variable temperatures, could provide insight into the energy barriers of this process for this compound. If the rate of conformational exchange is on the NMR timescale, changes in the line shapes of the signals for the cyclobutane ring protons would be observed as the temperature is varied. rsc.org This could allow for the determination of the activation energy for the ring-puckering process.

Solid-State NMR for Crystalline Forms

Solid-state NMR can provide valuable information about the structure and dynamics of molecules in the crystalline state. huji.ac.il For this compound, solid-state ¹³C NMR could reveal the presence of different polymorphs or conformers in the solid state, which might not be observable in solution. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for determining molecular weight and elucidating molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₀H₂₀O₃), the theoretical exact mass can be calculated.

Table 2: Theoretical Exact Mass Calculation for this compound

Element Number of Atoms Atomic Mass (amu) Total Mass (amu)
Carbon (¹²C) 10 12.000000 120.000000
Hydrogen (¹H) 20 1.007825 20.156500
Oxygen (¹⁶O) 3 15.994915 47.984745

| Total (M) | | | 188.141245 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions (product ions). This provides detailed structural information. The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways for alcohols and ethers. slideshare.netyoutube.com

A plausible fragmentation pathway could involve:

Loss of a tert-butyl group: A prominent fragmentation would be the cleavage of the tert-butyl group, leading to a [M - 57]⁺ ion.

Alpha-cleavage of the alcohol: Cleavage of the C-C bond adjacent to the hydroxyl group on the cyclobutane ring.

Cleavage of the ether linkages: Scission of the C-O bonds in the ethoxy side chain. nih.gov

Ring opening or fragmentation of the cyclobutane ring: The strained four-membered ring could undergo cleavage to produce characteristic fragment ions. researchgate.net

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z (predicted) Proposed Formula Origin of Fragment
171 C₉H₁₅O₃⁺ [M - OH]⁺
131 C₆H₁₁O₃⁺ [M - C₄H₉]⁺ (loss of tert-butyl)
101 C₆H₁₃O⁺ Cleavage of the ether side chain
85 C₅H₉O⁺ Fragmentation of the cyclobutane ring and side chain
73 C₃H₅O₂⁺ Cleavage of the ether side chain

Table 4: Compound Names Mentioned in the Article

Compound Name

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods probe the vibrational modes of the molecule, offering detailed information about its functional groups and conformational landscape.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional moieties. The hydroxyl (-OH) group, for instance, would produce a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The precise position and shape of this band can serve as a sensitive probe of the intermolecular and intramolecular hydrogen-bonding environment. The C-O stretching vibration of the alcohol would appear in the 1050-1260 cm⁻¹ region.

The ether linkage (C-O-C) is characterized by its asymmetric stretching vibration, which is typically observed as a strong band in the IR spectrum between 1080 cm⁻¹ and 1150 cm⁻¹. The bulky tert-butyl group would be identifiable by its characteristic C-H stretching vibrations around 2970 cm⁻¹ and prominent bending vibrations near 1390 cm⁻¹ and 1365 cm⁻¹ (a distinctive doublet). The cyclobutane ring itself gives rise to a series of complex vibrational modes, including ring puckering and breathing vibrations, which are often found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H (Alcohol)Stretching (H-bonded)3200-3600Strong, BroadWeak
C-H (Alkyl)Stretching2850-3000Medium-StrongStrong
C-O (Ether)Asymmetric Stretching1080-1150StrongMedium
C-O (Alcohol)Stretching1050-1260Medium-StrongWeak
C(CH₃)₃Bending1365-1395Medium (Doublet)Medium
Cyclobutane RingPuckering/Breathing800-1000Medium-WeakMedium-Strong

Note: The data in this table are predicted values based on characteristic group frequencies and data from analogous compounds.

The puckered nature of the cyclobutane ring in this compound gives rise to different conformational isomers. The substituents on the ring can adopt either axial or equatorial positions, leading to distinct conformers with different energies and populations. nih.gov For cyclobutanol (B46151) itself, studies have identified both equatorial and axial conformers, with the equatorial form being slightly more stable. nih.gov

Vibrational spectroscopy can be employed to study this conformational equilibrium. By analyzing the spectra at varying temperatures, it is possible to observe changes in the relative intensities of vibrational bands corresponding to different conformers. For instance, bands associated with the less stable conformer will decrease in intensity as the temperature is lowered. This allows for the determination of the enthalpy difference between the conformers. nih.gov The flexible ethoxy side chain also contributes to the conformational complexity, with different rotational isomers (rotamers) being possible around the C-O and C-C bonds. These subtle structural differences can also manifest as distinct peaks or shoulders in the vibrational spectra, particularly in the fingerprint region.

X-ray Crystallography of Crystalline this compound or its Derivatives

Should this compound or a suitable derivative be crystallized, single-crystal X-ray diffraction would provide the most definitive and high-resolution structural information. This technique allows for the precise determination of the atomic arrangement within the crystal lattice.

X-ray crystallography can yield highly accurate measurements of all geometric parameters within the molecule. For the cyclobutane ring, this would include the C-C bond lengths, which are typically around 1.548 Å, and the internal C-C-C bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5° due to ring strain. nih.gov The puckering of the cyclobutane ring would also be precisely quantified by the dihedral (torsion) angles. The bond lengths and angles of the ether side chain and the hydroxyl group would also be determined with high precision.

Table 2: Representative Bond Lengths and Angles from X-ray Crystallography of a Substituted Cyclobutanol Derivative

ParameterBond/AngleTypical Value
Bond LengthC-C (ring)1.548 Å
Bond LengthC-O (alcohol)1.430 Å
Bond LengthC-O (ether)1.425 Å
Bond AngleC-C-C (ring)~88°
Dihedral AngleC-C-C-C (ring)~20-30° (puckering)

Note: The data in this table are representative values based on known crystal structures of similar cyclobutane derivatives and are for illustrative purposes.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Assignment (if Chiral)

The this compound molecule possesses two potential stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to the possibility of stereoisomers (enantiomers and diastereomers). If a chiral, enantiomerically pure sample of a stereoisomer is available, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to determine its absolute configuration.

These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. The resulting CD or ORD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter(s). By comparing the experimentally measured spectrum to that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the sample can be assigned. The Cahn-Ingold-Prelog priority rules would be used to systematically name the specific stereoisomers. wikipedia.orglibretexts.org The determination of absolute configuration is crucial in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. While X-ray crystallography of a single crystal of a pure enantiomer can also provide the absolute configuration, chiroptical spectroscopy offers the advantage of being applicable to samples in solution. wikipedia.org

Computational Chemistry and Theoretical Modeling of 3 2 Tert Butoxy Ethoxy Cyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to find the lowest energy state of the molecule, providing a detailed picture of its preferred geometry and electron distribution.

The conformational landscape of 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol is primarily defined by the puckering of the cyclobutane (B1203170) ring and the orientation of its two substituents. Unlike a planar square, the cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms. researchgate.netdalalinstitute.com This puckering results in two distinct positions for substituents: pseudo-axial and pseudo-equatorial.

Computational studies on substituted cyclobutanes have shown that substituents generally favor the pseudo-equatorial position to minimize steric hindrance. researchgate.net For this compound, this leads to several possible low-energy conformers, including cis and trans isomers, where the hydroxyl and ether groups can be on the same or opposite sides of the ring, respectively. A systematic conformational search using computational methods would identify the global energy minimum and the relative energies of other stable conformers. The puckering angle of the ring is a key parameter determined in these calculations. researchgate.net

Table 1: Representative Calculated Relative Energies of this compound Conformers Note: These values are illustrative, based on typical energy differences found in substituted cyclobutanes. The trans-diequatorial conformer is generally the most stable.

ConformerSubstituent PositionsRelative Energy (kcal/mol)
1 trans (1,3-diequatorial)0.00 (Global Minimum)
2 cis (1-equatorial, 3-axial)~1.5 - 2.0
3 trans (1,3-diaxial)> 4.0

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by describing electron density in terms of Lewis-like structures, such as bonds and lone pairs. For this compound, NBO analysis would reveal the charge distribution and key intramolecular interactions. Significant negative charge is expected to be localized on the highly electronegative oxygen atoms of the hydroxyl and ether functional groups. Furthermore, NBO analysis can quantify hyperconjugative interactions, such as those between filled C-C bonding orbitals (σ) and empty C-C anti-bonding orbitals (σ*), which are known to contribute to the stability of the puckered cyclobutane ring. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atomic interactions. bohrium.comresearchgate.net This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) between two atoms indicates an interaction. The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond. For this molecule, QTAIM would be used to characterize the covalent C-C, C-O, and C-H bonds and to search for weaker non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen. researchgate.net

Table 2: Illustrative NBO and QTAIM Parameters for Key Bonds in this compound Note: These are typical values for the types of bonds present in the molecule.

BondNBO Atomic Charge (O)QTAIM ρ(r) at BCP (a.u.)QTAIM ∇²ρ(r) at BCP (a.u.)Bond Type
C-O (Alcohol)~ -0.75~ 0.24> 0Polar Covalent
C-O (Ether)~ -0.60~ 0.23> 0Polar Covalent
O-H (Alcohol)~ -0.75~ 0.35< 0Polar Covalent

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

For this compound, the HOMO is expected to be localized on the oxygen atoms, specifically corresponding to their non-bonding lone-pair electrons. The LUMO is likely to be an anti-bonding orbital (σ*) associated with the C-O bonds. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net From these energies, global reactivity indices such as chemical potential (μ), hardness (η), and global electrophilicity (ω) can be calculated to provide a quantitative measure of the molecule's reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies and Reactivity Indices Note: Values are hypothetical and for illustrative purposes.

ParameterFormulaPredicted Value (eV)
EHOMO--9.5
ELUMO-+1.5
Energy Gap (ΔE)ELUMO - EHOMO11.0
Chemical Potential (μ)(EHOMO + ELUMO)/2-4.0
Chemical Hardness (η)(ELUMO - EHOMO)/25.5

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation and analysis of synthesized compounds.

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C chemical shifts (δ). scirp.org The predicted shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, distinct signals would be predicted for each chemically unique proton and carbon atom. For instance:

The nine protons of the tert-butyl group would appear as a sharp singlet in the upfield region of the ¹H spectrum.

The proton on the carbon bearing the hydroxyl group (CH-OH) would be significantly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield chemical shift.

The carbons attached to oxygen atoms (C-OH and C-O-C) would show large downfield shifts in the ¹³C spectrum.

These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules with overlapping signals.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Shifts are relative to TMS and are representative values based on computational models of similar structures.

Atom GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-C(CH 3)3~ 1.2~ 28
-C (CH3)3-~ 73
-O-CH 2-CH2-O-~ 3.5 - 3.7~ 62, 68
Ring CH2~ 1.8 - 2.4~ 35
Ring CH -OH~ 4.0~ 70
Ring CH -O-~ 3.8~ 75

Computational chemistry can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. scirp.org These calculations determine the normal modes of vibration, which correspond to specific motions of the atoms, such as stretching, bending, and rocking. Theoretical frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement. scirp.org

The simulated spectrum for this compound would feature characteristic peaks that confirm the presence of its functional groups. Key vibrational modes would include:

A broad O-H stretching band from the alcohol group, typically around 3300-3400 cm⁻¹.

Multiple C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Strong C-O stretching bands for the alcohol and ether linkages, expected between 1050-1250 cm⁻¹.

Vibrational modes corresponding to the deformation and puckering of the cyclobutane ring itself. dtic.mil

Table 5: Selected Predicted Vibrational Frequencies and Assignments Note: Frequencies are unscaled and represent typical calculated values for these functional groups.

Frequency (cm⁻¹)IntensityAssignment
~ 3450Strong, BroadO-H stretch (alcohol)
~ 2980StrongC-H stretch (alkyl)
~ 1460MediumCH2/CH3 scissoring/bending
~ 1240StrongC-O stretch (ether, t-butyl)
~ 1100StrongC-O stretch (alcohol, ether)
~ 950MediumCyclobutane ring deformation

In Silico Studies of Reaction Mechanisms and Kinetics

Understanding how a molecule reacts is a primary goal of computational chemistry. This involves mapping out the energetic landscape of a reaction.

Theoretical Structure-Reactivity and Structure-Property Relationship Studies

This branch of computational chemistry aims to correlate a molecule's structure with its chemical reactivity and physical properties. Using theoretical models, scientists can predict how modifying a molecule's structure—for instance, by changing the cyclobutane ring to a cyclopentane (B165970) ring—would affect its properties. These studies, often called Quantitative Structure-Activity Relationships (QSAR) or Structure-Property Relationships (QSPR), are vital in fields like drug design and materials science. Unfortunately, no such theoretical relationship studies have been documented for this compound.

Synthesis and Reactivity of Advanced Derivatives and Analogs of 3 2 Tert Butoxy Ethoxy Cyclobutan 1 Ol

Design and Synthesis of Structure-Activity Relationship (SAR) Analogs

SAR studies are fundamental to medicinal chemistry, providing insights into the interactions between a molecule and its biological target. For 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-ol, SAR-driven design focuses on systematically altering its three main structural components: the cyclobutane (B1203170) core, the ether side chain, and the hydroxyl group.

Systematic Modifications of the Cyclobutane Core

Modifying the central cyclobutane ring allows for the exploration of steric and conformational requirements within a target's binding site. Key synthetic strategies include the introduction of substituents and the creation of spirocyclic systems.

Introduction of Substituents: The synthesis of substituted cyclobutane cores can be achieved through various methods, including thermal [2+2] cycloadditions. For instance, the reaction of an appropriately substituted acrylate (B77674) with an enol ether can produce a cyclobutane skeleton that, after several steps, yields analogs with substituents at the C2 or C4 positions. nih.gov This allows for the introduction of groups such as methyl, fluoro, or phenyl to probe steric and electronic interactions.

Formation of Spirocyclic Systems: Spirocycles can dramatically alter the conformational properties and vectoral presentation of functional groups. A notable modification is the synthesis of spiro[cyclobutane-1,3'-indolin]-2'-one (B2532996) analogs. nih.gov These structures are of significant interest in drug discovery for their biological activities. researchgate.net A plausible synthetic route involves the multi-component reaction of a substituted isatin, an amine, and a suitable cyclobutane precursor to construct the spirocyclic framework. nih.gov

Table 1: Representative Modifications of the Cyclobutane Core


Modification TypeExample Structure/FragmentSynthetic Precursor/MethodRationale for SAR
C2-Methyl Substitution2-Methylcyclobutan-1-ol[2+2] cycloaddition of methyl-substituted ketene (B1206846)Probes steric tolerance near the hydroxyl group.
C4-Fluoro Substitution3-Alkoxy-4-fluorocyclobutan-1-olDeoxyfluorination of a corresponding 4-hydroxy precursorInvestigates the impact of polar interactions.
Spiro-oxindole FormationSpiro[cyclobutane-1,3'-indolin]-2'-oneMulti-component reaction involving isatinIntroduces rigid, three-dimensional complexity and potential H-bonding sites.

Variation of the Ether Side Chain Length and Branching

The 2-(tert-butoxy)ethoxy side chain offers multiple points for modification to explore how its length, flexibility, and steric bulk impact binding affinity and pharmacokinetic properties. The Williamson ether synthesis is a cornerstone method for generating such analogs. byjus.comwikipedia.orglibretexts.org This SN2 reaction involves coupling the sodium salt of a 3-hydroxycyclobutanone (B178150) precursor with a primary alkyl halide. masterorganicchemistry.com

Chain Length Variation: Analogs with shorter (e.g., methoxy, ethoxy) or longer (e.g., propoxyethoxy) side chains can be synthesized by reacting the cyclobutanone (B123998) precursor with the corresponding 1-bromo-alkoxyalkanes. This allows for the assessment of the optimal linker length for biological activity.

Branching and Steric Bulk: To investigate steric effects, the terminal tert-butyl group can be replaced with other alkyl groups (e.g., isopropyl, cyclohexyl) or aryl groups. Similarly, branching can be introduced closer to the cyclobutane ring (e.g., a 2-(isopropoxy)ethoxy side chain). These modifications are achieved by using appropriately substituted alkyl halides in the Williamson synthesis.

Functionalization and Derivatization of the Hydroxyl Group

The hydroxyl group at the C1 position is a primary site for derivatization to introduce new functional groups that can act as hydrogen bond donors/acceptors or engage in other interactions. Standard transformations are readily applicable.

Esterification and Carbamate Formation: Esters and carbamates are common derivatives for probing interactions with the biological target. Esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic acids under standard conditions. Carbamates are synthesized by reacting the alcohol with various isocyanates.

Etherification: Further etherification of the C1-hydroxyl group can be accomplished to explore the impact of removing the hydrogen-bond donating capability.

Substitution to Amines: The hydroxyl group can be converted to an amino group to introduce a basic center. This is typically achieved by oxidation of the alcohol to the corresponding cyclobutanone, followed by reductive amination with ammonia (B1221849) or a primary amine.

Table 2: Derivatization of the C1-Hydroxyl Group


Derivative TypeReagentsResulting Functional GroupPotential New Interactions
Acetate EsterAcetyl chloride, Pyridine-OCOCH₃Hydrogen bond acceptor
Benzoate EsterBenzoyl chloride, DMAP-OCOC₆H₅Pi-stacking, hydrogen bond acceptor
Methyl CarbamateMethyl isocyanate-OCONHCH₃Hydrogen bond donor and acceptor
Primary Amine1. Dess-Martin periodinane; 2. NH₃, NaBH₃CN-NH₂Hydrogen bond donor, ionic interactions (as ammonium)

Exploration of Novel Reaction Pathways for Derivatization

Beyond standard functionalization, the development of advanced derivatives relies on stereoselective and regioselective reaction pathways to access specific, well-defined molecular architectures.

Stereoselective Derivatization Strategies

Controlling the stereochemistry of the 1,3-disubstituted cyclobutane ring is critical, as different stereoisomers (cis/trans and enantiomers) often exhibit vastly different biological activities.

Enzymatic Kinetic Resolution: A powerful method for separating enantiomers of the parent alcohol is enzymatic kinetic resolution. Lipases, such as Candida antarctica Lipase B (CALB), are highly effective at catalyzing the enantioselective acylation of racemic alcohols. researchgate.netmdpi.com In a typical procedure, racemic this compound is treated with an acyl donor (e.g., vinyl acetate) in the presence of CALB. One enantiomer is preferentially acylated, allowing for the separation of the slower-reacting alcohol enantiomer from the esterified enantiomer.

Diastereoselective Reduction: The relative stereochemistry (cis vs. trans) of the hydroxyl and ether groups can be controlled through the diastereoselective reduction of the precursor ketone, 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-one. The reduction of 3-substituted cyclobutanones with hydride reagents like sodium borohydride (B1222165) often shows a high preference for the formation of the cis-alcohol. vub.ac.be For enhanced enantioselectivity, asymmetric reducing agents such as the Corey-Bakshi-Shibata (CBS) catalyst can be employed, which delivers a hydride to one face of the carbonyl group in a predictable manner. wikipedia.orgyoutube.comorganic-chemistry.org

Table 3: Stereoselective Synthesis Approaches


StrategyKey Reagent/CatalystStereochemical ControlTypical Outcome
Enzymatic Kinetic ResolutionCandida antarctica Lipase B (CALB)EnantioselectivitySeparation of (R)-alcohol and (S)-acetate (or vice versa)
Diastereoselective ReductionSodium Borohydride (NaBH₄)DiastereoselectivityPreferential formation of the cis-cyclobutanol
Enantioselective Reduction(S)-CBS Catalyst, BoraneEnantioselectivityFormation of the (R)-alcohol (predictable based on catalyst chirality)

Chemo- and Regioselective Functionalization of Polyfunctional Analogs

As analogs become more complex, possessing multiple reactive sites, the ability to selectively modify one site over another becomes essential. This requires careful selection of protecting groups and the use of site-selective reactions.

Protecting Group Strategies for Polyols: For analogs that contain more than one hydroxyl group (e.g., a cyclobutane-1,3-diol (B2657575) derivative), selective functionalization can be achieved using protecting groups. Cyclic acetals, such as benzylidene or isopropylidene (acetonide) groups, are commonly used to protect 1,3-diols. chem-station.comthieme-connect.deyoutube.com The formation of a benzylidene acetal (B89532) across two hydroxyls allows the remaining sites on the molecule to be modified. Subsequent removal of the acetal under acidic conditions reveals the diol for further derivatization.

Regioselective C-H Functionalization: A modern approach to introduce functionality at specific positions on the cyclobutane core is transition-metal-catalyzed C-H functionalization. nih.govacs.org For example, palladium- or rhodium-catalyzed reactions can selectively functionalize C-H bonds at positions gamma to a directing group. nih.govnih.gov In the context of a cyclobutane carboxylic acid derivative, a directing group like an 8-aminoquinoline (B160924) amide can guide arylation to a specific methylene (B1212753) C-H bond on the ring. acs.org The choice of catalyst and ligand can influence the site of functionalization (e.g., C2 vs. C3), providing a powerful tool for creating diverse analogs that would be difficult to access through traditional methods. nih.gov

Development of Hybrid Molecules Incorporating the this compound Substructure

Information not available in the public domain.

Emerging Applications in Chemical Science Excluding Clinical, Dosage, and Safety

3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol as a Versatile Synthetic Building Block

The inherent ring strain of the cyclobutane (B1203170) moiety makes it a valuable intermediate in organic synthesis, capable of undergoing selective ring-opening or rearrangement reactions to afford a variety of molecular scaffolds. dicp.ac.cn The presence of a hydroxyl group and a protected diol functionality in this compound further enhances its utility as a synthetic precursor.

Precursor in the Total Synthesis of Complex Natural Products or Advanced Materials

Cyclobutane derivatives are key components in numerous biologically active natural products and have been instrumental in their total synthesis. tesisenred.net Methodologies such as [2+2] cycloaddition reactions are frequently employed to construct the cyclobutane core, which can then be elaborated into more complex structures. tesisenred.net The functional groups present in this compound offer multiple points for chemical modification. The hydroxyl group can be oxidized to a ketone or serve as a nucleophile, while the tert-butoxy (B1229062) group acts as a protecting group for the ethoxy alcohol side chain, which can be deprotected under acidic conditions to reveal a primary alcohol for further reactions. nih.gov This dual functionality allows for sequential and controlled synthetic transformations, making it a potentially valuable precursor for intricate molecular architectures.

Role in the Development of Chiral Ligands or Organocatalysts (if chiral)

The synthesis of this compound can potentially yield chiral isomers. Chiral cyclobutane structures are of significant interest in asymmetric catalysis. For instance, hybrid tripeptides incorporating chiral cyclobutane β-amino acid residues have been investigated as organocatalysts. ru.nl In studies of aldol (B89426) reactions, these cyclobutane-containing peptides have demonstrated excellent reactivity and good enantioselectivity. ru.nl The stereochemistry of the cyclobutane unit, in conjunction with other chiral centers, can create a well-defined chiral environment, making such molecules effective in controlling the stereochemical outcome of a reaction. The hydroxyl and ether functionalities on this compound could serve as coordination sites for metal centers in chiral ligands or as hydrogen-bond donors/acceptors in organocatalysts, influencing their catalytic activity and enantioselectivity.

Potential in Advanced Materials and Polymer Chemistry

The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying the thermal and mechanical properties of materials. The rigid and strained nature of the cyclobutane ring can impart unique characteristics to polymers.

Monomer or Cross-linking Agent in Polymer Synthesis

With its hydroxyl group, this compound can potentially act as a monomer in the synthesis of polyesters and polyurethanes. The di-functional nature of the molecule, after deprotection of the tert-butoxy group, would allow it to be incorporated into polymer chains. The rigid cyclobutane unit in the polymer backbone could enhance the glass transition temperature and thermal stability of the resulting material. acs.org Furthermore, if both the hydroxyl group and the deprotected side-chain alcohol are utilized, the molecule could function as a cross-linking agent, introducing network points to create thermosetting polymers with increased rigidity and solvent resistance. The synthesis of various cyclobutane-containing polymers has been achieved through methods like [2+2] photopolymerization. ru.nlacs.org

Incorporation into Functional Polymers for Specific Properties

The cyclobutane ring can be engineered to be a "mechanophore," a mechanically sensitive unit that undergoes a chemical transformation in response to mechanical stress. researchgate.netnih.govnih.gov Polymers containing cyclobutane mechanophores can exhibit stress-responsive behavior, such as self-strengthening or color change upon deformation. researchgate.netnih.govnih.gov Incorporating this compound into a polymer could lead to materials with tailored responses to external stimuli. The tert-butoxyethoxy side chain could also be functionalized post-polymerization to introduce other desired properties, such as hydrophilicity or specific binding sites.

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The defined geometry and functional groups of this compound make it an interesting candidate for designing host-guest systems and self-assembling materials. A cocrystallization strategy has been demonstrated to enable the intermolecular [2+2] cross-photoreaction of stilbene (B7821643) derivatives to produce chiral tetrasubstituted cyclobutanes in a quantitative yield, showcasing the utility of crystal engineering and supramolecular principles in constructing complex cyclobutane structures.

Despite a comprehensive search for the chemical compound "this compound," publicly available scientific literature and data specific to this molecule are exceptionally scarce. Information regarding its synthesis, properties, and applications as requested in the detailed outline could not be located in the searched databases. The search results yielded information on structurally related but distinct compounds, such as various cyclobutanol (B46151) derivatives and molecules containing tert-butoxy or ethoxy fragments. However, no documents were found that specifically discuss "this compound" in the context of host molecule design, self-assembly, or its contribution to organic chemistry methodologies.

Consequently, it is not possible to provide a scientifically accurate and detailed article based on the provided outline and the currently accessible information. The requested data tables and detailed research findings for "this compound" are not available in the public domain based on the conducted searches.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[2-(tert-butoxy)ethoxy]cyclobutan-1-ol, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl-protected precursors (e.g., tert-butyl 2-cyanocyclohex-1-en-1-yl alcohol) can react with ethoxycyclobutanols under basic conditions (e.g., NaH or K₂CO₃) to form the target compound. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions like oxidation or ring-opening . Yields are improved by slow addition of reagents and purification via column chromatography with polar/non-polar solvent gradients.

Q. How can the stereochemistry and purity of this compound be characterized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions and confirm stereochemistry via coupling constants (e.g., cyclobutane ring protons show distinct splitting patterns).
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers.
  • HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., unreacted starting materials) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

  • Methodological Answer : The tert-butoxy group is prone to hydrolysis under acidic or humid conditions. Storage recommendations:

  • Anhydrous environments (e.g., molecular sieves in sealed vials).
  • Low temperatures (−20°C) to slow degradation.
  • Avoid prolonged exposure to light, which may induce radical-mediated decomposition .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in substitution or elimination reactions (e.g., tert-butoxy group’s steric effects).
  • MD Simulations : Assess solvent interactions (e.g., polar aprotic solvents stabilize intermediates).
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR, IR, and high-resolution mass spectrometry (HRMS) data across multiple studies.
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments.
  • Literature Meta-Analysis : Apply systematic search strategies (e.g., Boolean operators in PubMed/Web of Science) to identify overlooked studies .

Q. How can kinetic studies elucidate the role of the tert-butoxy group in reaction mechanisms?

  • Methodological Answer :

  • Stopped-Flow Techniques : Monitor fast reactions (e.g., hydrolysis) under varying pH and temperature.
  • Arrhenius Plots : Determine activation energies for tert-butoxy cleavage.
  • Isotope Effects : Compare reaction rates using ¹⁸O-labeled tert-butoxy groups to identify rate-determining steps .

Q. What strategies minimize cyclobutane ring strain during functionalization reactions?

  • Methodological Answer :

  • Ring-Opening Prevention : Use mild Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
  • Strain-Relief Pathways : Design reactions that proceed via concerted mechanisms (e.g., [2+2] cycloadditions) rather than stepwise processes.
  • Substituent Effects : Introduce electron-withdrawing groups to redistribute ring strain .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Variations arise from:

  • Reagent Quality : Impurities in tert-butyl precursors (e.g., residual acids) reduce yields.
  • Scale Effects : Milligram-scale syntheses often underperform due to inefficient mixing vs. bulk reactions.
  • Standardization : Use of controlled reaction vessels (e.g., Schlenk lines for air-sensitive steps) and detailed reporting of purification methods (e.g., gradient elution ratios) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.